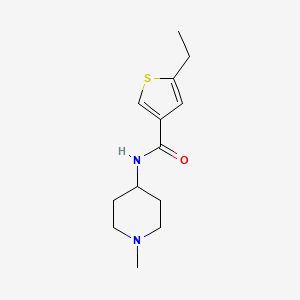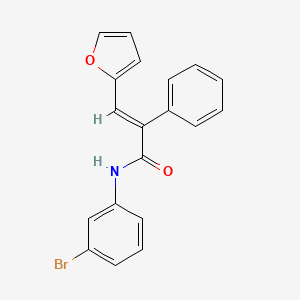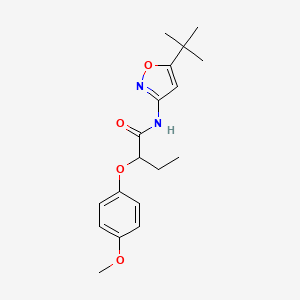
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as EPTC, is a selective herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weeds in various crops, such as corn, soybeans, and wheat. The chemical structure of EPTC is shown below:
作用機序
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By blocking this enzyme, 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide prevents the formation of essential lipids that are required for plant growth and development. This leads to the death of the target weeds.
Biochemical and Physiological Effects:
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is known to have both acute and chronic effects on non-target organisms, such as earthworms, insects, and mammals. It can cause toxicity through various mechanisms, such as oxidative stress, DNA damage, and disruption of enzyme activities. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can also affect the immune system and reproductive function of some species.
実験室実験の利点と制限
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its high selectivity for weeds, its low toxicity to humans and animals, and its relatively low cost. However, its limitations include its potential to contaminate soil and water, its non-specific effects on non-target organisms, and its potential to develop resistance in weed populations.
将来の方向性
There are several areas of research that could be explored in relation to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide. These include:
1. Developing new formulations of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide that are more effective and environmentally friendly.
2. Studying the long-term effects of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide on soil health and nutrient cycling.
3. Investigating the mechanisms of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide resistance in weed populations.
4. Assessing the potential risks of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide to non-target organisms in different ecosystems.
5. Developing alternative weed control strategies that are less reliant on herbicides like 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide.
合成法
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can be synthesized by reacting ethyl thiocyanate with 1-methyl-4-piperidinol in the presence of a catalyst, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide by the addition of thiophene-3-carboxylic acid chloride. The overall reaction scheme is shown below:
科学的研究の応用
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the growth of various weed species by interfering with the biosynthesis of fatty acids and proteins. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is also known to affect the soil microbial community, which can have implications for soil health and nutrient cycling.
特性
IUPAC Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-12-8-10(9-17-12)13(16)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIXHXSTSAVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)

![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)